molecular formula C21H19ClN4O2 B5658309 8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide

8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide

Cat. No. B5658309
M. Wt: 394.9 g/mol
InChI Key: PAMFYQQPSUECCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline and pyrazoloquinoline derivatives involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of quinoline derivatives often employs the condensation of anilines with carbonyl compounds followed by cyclization reactions to form the quinoline core. Analogously, pyrazoloquinoline derivatives can be synthesized through cyclization of hydrazine-substituted quinolines (Sallam et al., 2000; Kurasawa et al., 1996).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring. The structural diversity and functionality are further enriched by substituents like chloro, methyl, and carboxamide groups, which can significantly influence the molecule's electronic and steric properties, as evidenced by NMR and crystallographic studies (Gracheva et al., 1982; Wang et al., 2004).

Chemical Reactions and Properties

Quinoline and its derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of functional groups such as carboxamide can undergo further chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities (Kumara et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. While specific data for "8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide" may not be readily available, related compounds exhibit varied physical properties that are critical for their application in different fields (Jie, 2011).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are largely defined by their reactive sites, which allow for a variety of chemical transformations. These properties are crucial for the exploration of these compounds in fields like medicinal chemistry, where they are often evaluated for their biological activities (Deady et al., 2003).

properties

IUPAC Name

8-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(furan-2-yl)-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13-14(12-26(3)24-13)11-25(2)21(27)16-10-18(19-8-5-9-28-19)23-20-15(16)6-4-7-17(20)22/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMFYQQPSUECCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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